Sodelglitazar

Catalog No.
S543506
CAS No.
447406-78-2
M.F
C23H21F4NO3S2
M. Wt
499.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodelglitazar

CAS Number

447406-78-2

Product Name

Sodelglitazar

IUPAC Name

2-[4-[[2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methylsulfanyl]-2-methylphenoxy]-2-methylpropanoic acid

Molecular Formula

C23H21F4NO3S2

Molecular Weight

499.5 g/mol

InChI

InChI=1S/C23H21F4NO3S2/c1-12-9-15(6-8-18(12)31-22(3,4)21(29)30)32-11-19-13(2)28-20(33-19)16-7-5-14(10-17(16)24)23(25,26)27/h5-10H,11H2,1-4H3,(H,29,30)

InChI Key

ZUGQWAYOWCBWGM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=C(C=C(C=C3)C(F)(F)F)F)C)OC(C)(C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Sodelglitazar; GSK-677954; GW677954.

Canonical SMILES

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=C(C=C(C=C3)C(F)(F)F)F)C)OC(C)(C)C(=O)O

Description

The exact mass of the compound Sodelglitazar is 499.0899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Benefits for T2DM

Early research on Sodelglitazar in animal models showed promising results. Studies demonstrated that it could improve blood sugar control by:

  • Increasing insulin sensitivity in muscle and fat tissues Pubmed:
  • Lowering blood glucose levels Pubmed
  • Reducing triglycerides, a type of fat in the blood Pubmed

Sodelglitazar is a synthetic compound classified as a peroxisome proliferator-activated receptor pan-agonist, primarily targeting the peroxisome proliferator-activated receptor delta but also exhibiting activity at the peroxisome proliferator-activated receptor alpha and gamma. This compound is notable for its role in metabolic regulation and potential therapeutic applications in conditions such as type 2 diabetes and non-alcoholic fatty liver disease. Its chemical structure features a thiazole ring, which is integral to its biological activity .

, including:

  • Oxidation: The thiazole ring can undergo oxidation under specific conditions, which may affect its biological activity and stability.
  • Substitution Reactions: The presence of functional groups allows for various substitution reactions, facilitating modifications that could enhance its pharmacological properties .
  • Hydrolysis: In aqueous environments, the compound may hydrolyze, impacting its efficacy and bioavailability .

The primary biological activity of sodelglitazar is its agonistic effect on the peroxisome proliferator-activated receptors. This interaction leads to:

  • Regulation of Gene Expression: Sodelglitazar modulates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation .
  • Anti-inflammatory Effects: By activating peroxisome proliferator-activated receptors, it can inhibit pro-inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .
  • Insulin Sensitization: The compound enhances insulin sensitivity, making it a candidate for managing insulin resistance associated with metabolic disorders .

Sodelglitazar has several potential applications:

  • Diabetes Management: Its ability to improve insulin sensitivity positions it as a therapeutic agent for type 2 diabetes.
  • Liver Disease Treatment: The compound shows promise in treating non-alcoholic fatty liver disease due to its metabolic regulatory effects .
  • Cardiovascular Health: By modulating lipid profiles and reducing inflammation, it may contribute to improved cardiovascular outcomes .

Research indicates that sodelglitazar interacts with various biological pathways:

  • Transcription Factor Interactions: It can influence other transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and activator protein 1 (AP-1), which are critical in inflammatory responses .
  • Synergistic Effects with Other Agonists: Studies suggest that combining sodelglitazar with other PPAR agonists may enhance therapeutic outcomes in metabolic diseases .

Sodelglitazar shares similarities with several other compounds that target peroxisome proliferator-activated receptors. Below is a comparison highlighting its uniqueness:

Compound NamePPAR TargetingUnique Features
MuraglitazarPPAR alpha/gammaDual agonist with distinct selectivity
ChiglitazarPPAR alpha/gammaFocused on lipid metabolism
TesaglitazarPPAR alpha/gammaPrimarily aimed at dyslipidemia
NetoglitazarPPAR alpha/gammaEmphasis on cardiovascular health
SodelglitazarPPAR alpha/delta/gammaPan-agonist with broad metabolic effects

Sodelglitazar's unique feature lies in its pan-agonistic activity across multiple peroxisome proliferator-activated receptors, which may offer broader therapeutic benefits compared to compounds with more selective actions .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

499.08989853 g/mol

Monoisotopic Mass

499.08989853 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6G973E04VI

Pharmacology

Sodelglitazar is a peroxisome proliferator-activated receptor (PPAR) pan agonist, with hypoglycemic activity. Sodelglitazar exerts higher binding affinity for the delta subtype as compared to gamma and alpha subtypes.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C (PPAR) [HSA:5465 5467 5468] [KO:K07294 K04504 K08530]

Other CAS

447406-78-2

Wikipedia

Sodelglitazar

Dates

Modify: 2024-02-18
1: Liu XY, Wang RL, Xu WR, Tang LD, Wang SQ, Chou KC. Docking and molecular

Explore Compound Types